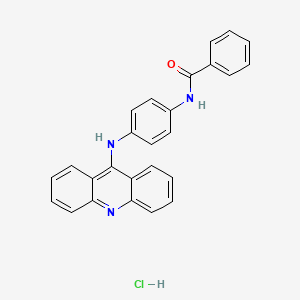
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structural components, including a benzene ring, a chloro-substituted acetic acid moiety, and a phenoxyphenyl group. Its chemical structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzeneacetic acid derivatives, chlorinating agents, and phenoxyphenyl compounds.
Chlorination: The benzeneacetic acid derivative undergoes chlorination using reagents like thionyl chloride or phosphorus trichloride to introduce the chloro group at the desired position.
Esterification: The chlorinated intermediate is then subjected to esterification with (3-phenoxyphenyl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The presence of the chloro and phenoxyphenyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (4-phenoxyphenyl)methyl ester
Uniqueness
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to the specific positioning of the chloro and phenoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
112474-03-0 |
|---|---|
Molekularformel |
C24H23ClO3 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 2-(3-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C24H23ClO3/c1-17(2)23(19-9-7-10-20(25)15-19)24(26)27-16-18-8-6-13-22(14-18)28-21-11-4-3-5-12-21/h3-15,17,23H,16H2,1-2H3 |
InChI-Schlüssel |
QCTLXYDJUJUAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


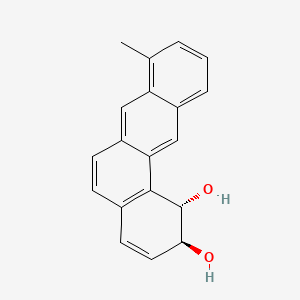
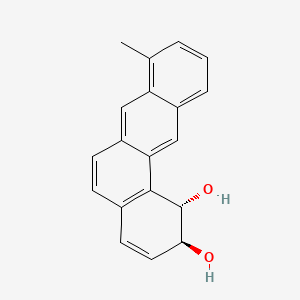

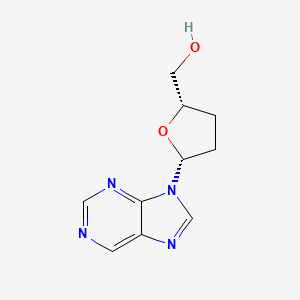



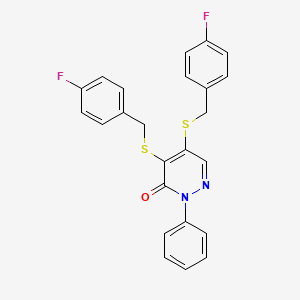
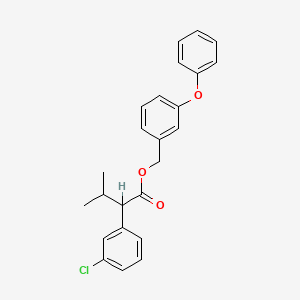

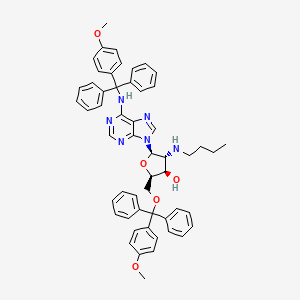
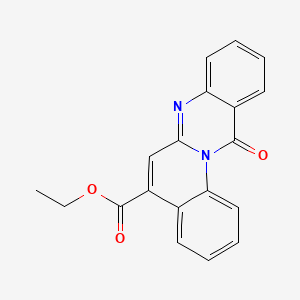
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
